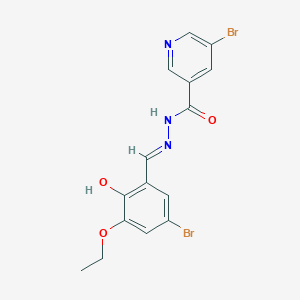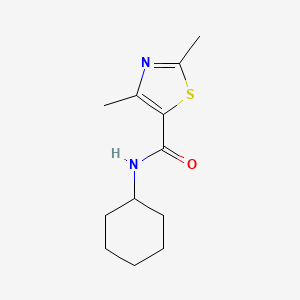
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide, also known as BBEN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BBEN belongs to the class of hydrazones and is known to possess strong antioxidant and anti-inflammatory properties.
Scientific Research Applications
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, diabetes, and neurodegenerative diseases. It has been found to possess strong antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of these conditions.
Mechanism of Action
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a key role in the pathogenesis of various diseases. 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its therapeutic potential. However, 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods and improve its bioavailability and efficacy in vivo. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Conclusion:
In conclusion, 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide is a promising chemical compound that has potential therapeutic applications in various fields. It possesses strong antioxidant and anti-inflammatory properties and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research on 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide may lead to the development of new treatments for various diseases.
Synthesis Methods
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide can be synthesized through the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and nicotinohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.
properties
IUPAC Name |
5-bromo-N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3/c1-2-23-13-5-11(16)3-9(14(13)21)7-19-20-15(22)10-4-12(17)8-18-6-10/h3-8,21H,2H2,1H3,(H,20,22)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOKSRVAGWAFK-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine](/img/structure/B5970542.png)

![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5970548.png)
![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5970550.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5970562.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)